molecular formula C6H6Cl2N2O B1311153 2-Ethoxy-4,6-dichloropyrimidine CAS No. 40758-65-4

2-Ethoxy-4,6-dichloropyrimidine

Cat. No.: B1311153
CAS No.: 40758-65-4
M. Wt: 193.03 g/mol
InChI Key: CVMAOIALLIBNNZ-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-dichloropyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is significant due to its applications in various fields, including pharmaceuticals and agrochemicals.

Safety and Hazards

2-Ethoxy-4,6-dichloropyrimidine is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

2-Ethoxy-4,6-dichloropyrimidine is an important intermediate for synthesizing triazolopyrimidine sulfonamide-type medicament diclosulam and others . There is ongoing research to develop new synthesis methods and to explore its potential uses in the pharmaceutical industry .

Mechanism of Action

Target of Action

2-Ethoxy-4,6-dichloropyrimidine is a significant heterocyclic compound used in the synthesis of various pharmaceuticals and agrochemicals . .

Mode of Action

The mode of action of this compound is primarily through its role as a key intermediate in the synthesis of other compounds. It is used in the synthesis of high-efficiency herbicides containing a triazole pyrimidine ring, such as bisulfuron-methyl and chlorosulfuron . It can also be used in the synthesis of certain antibiotic drugs .

Result of Action

As an intermediate in the synthesis of other compounds, the molecular and cellular effects of this compound would be determined by the properties of the final product. For example, when used in the synthesis of certain herbicides, the resulting compound can inhibit the growth of weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-4,6-dichloropyrimidine typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves similar steps but is optimized for large-scale production. The process is designed to be cost-effective, safe, and efficient, with a high yield and purity of the final product .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Major Products:

  • The primary product of these reactions is this compound itself, with potential derivatives depending on the specific nucleophiles or oxidizing agents used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both ethoxy and dichloro groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

4,6-dichloro-2-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMAOIALLIBNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431543
Record name 2-Ethoxy-4,6-dichloropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40758-65-4
Record name 4,6-Dichloro-2-ethoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40758-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-ethoxypyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040758654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-4,6-dichloropyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-2-ethoxypyrimidine
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Q & A

Q1: What is the significance of 2-ethoxy-4,6-dichloropyrimidine in organic synthesis?

A1: this compound serves as a crucial building block in organic synthesis, specifically in the production of various pyrimidine derivatives [, ]. Its importance stems from its versatility as an intermediate, enabling the synthesis of more complex molecules. Notably, it serves as a precursor to Cloransulam-methyl, a widely used herbicide belonging to the triazolopyrimidine sulfonanilide class [].

Q2: Can you describe the synthetic route for 2-ethoxy-4,6-difluoropyrimidine starting from this compound?

A2: While the provided abstracts don't detail the complete synthesis of 2-ethoxy-4,6-difluoropyrimidine, they highlight a two-step process involving chlorination and fluorination []. Initially, 2-ethoxy-4,6-dihydroxypyrimidine undergoes chlorination with phosphorus oxychloride to yield this compound. Subsequently, this intermediate undergoes fluorination using potassium fluoride, resulting in the formation of 2-ethoxy-4,6-difluoropyrimidine. The research emphasizes optimizing reaction conditions like temperature, time, and molar ratios to achieve high yield and purity of the final product [].

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